![molecular formula C17H25BO2 B3289916 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 861965-54-0](/img/structure/B3289916.png)
2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are derivatives of boronic acids, featuring a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis and are known for their stability and ease of handling .
Synthesis Analysis
Boronic esters can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to the product . Another approach involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Chemical Reactions Analysis
Boronic esters are widely used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of the boronic ester to a palladium catalyst .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a cornerstone in organic synthesis. It enables the formation of carbon–carbon bonds through the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes . In the case of 4-Cyclopentylphenylboronic acid pinacol ester, it serves as an excellent boron source for SM coupling reactions, allowing the construction of complex molecules.
Protodeboronation Strategies
Protodeboronation involves the removal of the boron moiety from boronic acids or esters. Researchers have explored less nucleophilic boron ate complexes, such as (3,5-bis(trifluoromethyl)phenyl)lithium, to prevent unwanted aryl addition during the reaction. For instance, this strategy has been applied to synthesize indolizidine derivatives with good diastereoselectivity .
Mechanism of Action
Target of Action
The compound 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Cyclopentylphenylboronic acid pinacol ester, is primarily used as a reagent in organic synthesis . Its primary targets are organic molecules that participate in carbon-carbon bond-forming reactions .
Mode of Action
This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The compound interacts with its targets through a process known as transmetalation, where it transfers formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, including this compound, are only marginally stable in water . This could impact their bioavailability in aqueous environments.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of complex organic molecules, contributing to the development of new drugs and materials .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of water. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Additionally, these compounds are only marginally stable in water, which can influence their action, efficacy, and stability .
properties
IUPAC Name |
2-(4-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-11-9-14(10-12-15)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOIIZCFKHGMRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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